molecular formula C12H19N3 B1318020 [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 953737-44-5

[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine

Cat. No.: B1318020
CAS No.: 953737-44-5
M. Wt: 205.3 g/mol
InChI Key: KVIWSTMOQOLQKW-UHFFFAOYSA-N
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Scientific Research Applications

Antidepressant and Analgesic Properties

Research indicates that [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine exhibits properties that may be beneficial in treating depression and pain. The compound acts on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and pain perception .

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate its effectiveness against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Antiviral Properties

Recent investigations have shown that derivatives of this compound possess antiviral activity, particularly against viruses such as SARS-CoV-2. The mechanism is believed to involve interference with viral entry or replication processes .

Data Tables

Application Effect Cell Lines/Models Reference
AntidepressantIncreases serotonin levelsAnimal models
AnalgesicReduces pain sensitivityHuman pain models
AnticancerInduces apoptosisMCF7, HCT116
AntiviralInhibits viral replicationSARS-CoV-2 model

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in depressive symptoms compared to control groups. Behavioral tests indicated enhanced locomotion and reduced immobility in forced swim tests, suggesting antidepressant-like effects.

Case Study 2: Anticancer Research

In vitro experiments revealed that the compound significantly inhibited the growth of MCF7 breast cancer cells at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells exhibited increased rates of apoptosis compared to untreated controls, underscoring its potential as a chemotherapeutic agent.

Biological Activity

[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, also known by its chemical structure and CAS number 953737-44-5, is a compound of significant interest in medicinal chemistry. Its unique molecular configuration, characterized by a piperidine ring substituted with a methyl group and a pyridine ring, suggests potential biological activities that warrant thorough investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₃
  • Structural Features :
    • Piperidine Ring : A six-membered ring containing one nitrogen atom.
    • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
    • Linkage : Connected through a methanamine group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
  • Neuropharmacological Effects : The compound is being investigated for its potential to target neurological disorders.
  • Antimicrobial Activity : Preliminary data suggest possible effectiveness against certain pathogens.

The biological activity of this compound is thought to involve interactions with specific receptors and enzymes in biological systems. Key mechanisms include:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could contribute to its therapeutic effects.

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It was found to induce apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin. This suggests that structural modifications can enhance its effectiveness against cancer cells .

Neuropharmacological Studies

Research has indicated that compounds similar to this compound can cross the blood-brain barrier (BBB), making them promising candidates for treating neurodegenerative diseases. For instance, derivatives have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

Antimicrobial Properties

In vitro studies have shown that related piperidine derivatives possess antimicrobial properties. The compound's structure may facilitate interactions with bacterial cell membranes or metabolic pathways, leading to growth inhibition of specific bacterial strains.

Comparison with Similar Compounds

A comparative analysis of structurally related compounds reveals distinct biological activities based on minor variations in their chemical structures. For example:

Compound NameStructureKey Differences
[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamineC₁₃H₂₁N₃Ethyl substitution
[6-(2-Methyl-1-piperidinyl)-3-pyridinyl]methanamineC₁₂H₁₉N₃Methyl substitution at the 6-position
[2-(1-Piperidinyl)-3-pyridinyl]methanamineC₁₂H₁₉N₃Different substitution pattern

The unique substitution pattern of this compound may influence its binding affinity and selectivity towards biological targets compared to its analogs.

Properties

IUPAC Name

[2-(2-methylpiperidin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-5-2-3-8-15(10)12-11(9-13)6-4-7-14-12/h4,6-7,10H,2-3,5,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIWSTMOQOLQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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